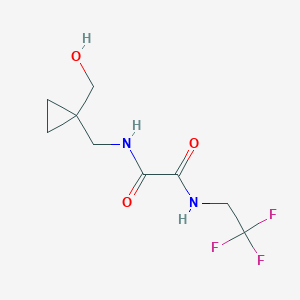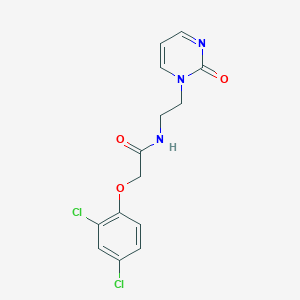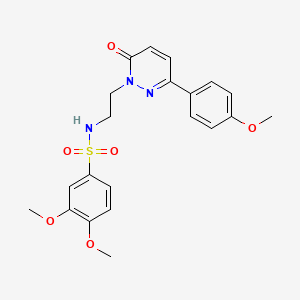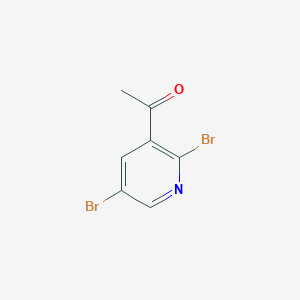
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide
カタログ番号 B2407810
CAS番号:
1251611-10-5
分子量: 254.209
InChIキー: OXHCLVHXMFERPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a novel compound that has been synthesized in recent years. It is a potential drug candidate that has shown promising results in scientific research.
科学的研究の応用
Parallel Synthesis in Organic Chemistry
- Development of Parallel Synthesis Methods : A study by Bogolubsky et al. (2016) discusses the use of 2,2,2‐trifluoroethyl oxalates in the one-pot parallel synthesis of hindered aliphatic oxamides. This method was validated on a set of oxamides, derived mainly from hindered primary and secondary aliphatic amines, demonstrating high overall success rates in moderate yields.
Medicinal Chemistry and Pharmacology
- Polyamine Analogue in Antitumor Agents : Ha et al. (1997) explored a polyamine analogue, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), representing a new class of antitumor agents. The study, published in the Proceedings of the National Academy of Sciences of the United States of America, suggests that CPENSpm induces programmed cell death in sensitive cells, potentially providing a basis for differential sensitivity to this class of antineoplastic agents.
Synthesis Techniques
- Innovative Synthetic Approaches : Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method, discussed in RSC Advances, provides a new formula for both anthranilic acid derivatives and oxalamides.
Crystal Structure Analysis
- Crystal Structure Studies : The work by Štefanić et al. (2004) in Acta Crystallographica details the twinned crystal structure of rac-(R,R)-N,N'-oxalyldivalinol, where the hydrogen-bonding pattern forms a one-dimensional chain through N-H...O hydrogen bonds.
Antibacterial Agents
- Quinolone Antibacterials : Domagala et al. (1988) synthesized a series of compounds related to N1-substituted quinolone antibacterials, as detailed in Journal of Medicinal Chemistry. The study established correlations between DNA gyrase inhibition and antibacterial potency.
Materials Science
- Ionic Liquids and Modeling : Freitas et al. (2020) explored hydrophilic bistriflimide-based ionic liquids for applications in sustainable and green chemistry. The study, found in Journal of Molecular Liquids, provides an in-depth analysis at a molecular level of increased hydrophilicity in these ionic liquids.
特性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O3/c10-9(11,12)4-14-7(17)6(16)13-3-8(5-15)1-2-8/h15H,1-5H2,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHCLVHXMFERPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![N-[(2-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2407728.png)
![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}propanamide](/img/structure/B2407729.png)
![2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2407731.png)


![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)
![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)
![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)
![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2407741.png)



